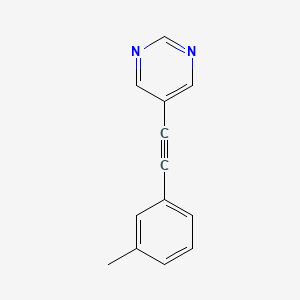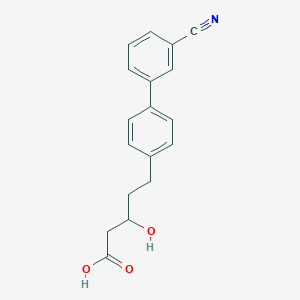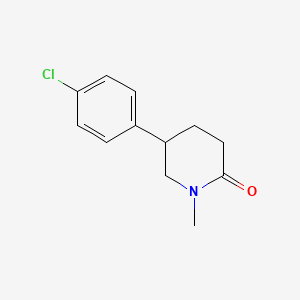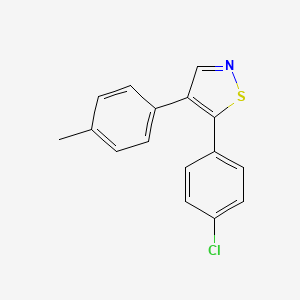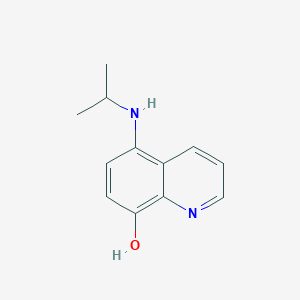
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-メチルピペラジン-1-イル)-3-トシル-1H-インダゾールは、そのユニークな化学構造と潜在的な用途から、さまざまな科学研究分野で注目を集めている合成化合物です。この化合物は、メチル基、トシル基、およびインダゾールコアで置換されたピペラジン環の存在を特徴としています。これらの官能基の組み合わせにより、化合物に独特の化学的および生物学的特性が与えられます。
準備方法
合成経路と反応条件
5-(4-メチルピペラジン-1-イル)-3-トシル-1H-インダゾールの合成は、通常、入手しやすい出発物質から始まる複数の段階を含みます。一般的な合成経路の1つは、次の手順を含みます。
インダゾールコアの形成: インダゾールコアは、適切なヒドラジン誘導体とオルト置換芳香族アルデヒドまたはケトンを環化させることで合成できます。
トシル基の導入: トシル基は、ピリジンなどの塩基の存在下で、トシルクロリドを使用したスルホン化反応によって導入されます。
ピペラジン環の付加: ピペラジン環は、求核置換反応によって導入されます。ここで、インダゾール誘導体は、適切な条件下で4-メチルピペラジンと反応します。
工業生産方法
5-(4-メチルピペラジン-1-イル)-3-トシル-1H-インダゾールの工業生産には、高収率と純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、自動合成プラットフォーム、および厳格な品質管理対策を使用して、産業規格を満たすことがよくあります。
化学反応の分析
反応の種類
5-(4-メチルピペラジン-1-イル)-3-トシル-1H-インダゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: ハロアルカンを使用した求核置換またはスルホニルクロリドなどの求電子剤を使用した求電子置換。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗増殖および抗炎症特性について探求されています。
産業: 新素材と化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-(4-メチルピペラジン-1-イル)-3-トシル-1H-インダゾールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。たとえば、特定のキナーゼを阻害したり、Gタンパク質共役受容体と相互作用して、細胞シグナル伝達と機能に対する下流の影響を与える可能性があります。
類似の化合物との比較
類似の化合物
5-(4-フルオロフェノキシ)フェニルメチレン-3-{4-[3-(4-メチルピペラジン-1-イル)プロポキシ]フェニル}-2-チオキソ-4-チアゾリジンジオンジヒドロクロリド: IKKβ阻害活性で知られています.
(4-メチルピペラジン-1-イル)(1-フェニル-1H-ピラゾール-4-イル)メタノン: 抗炎症効果について研究されています.
(4-メチルピペラジン-1-イル)ベンジル]ジアゼンカルボチオアミド: タンパク質S100Bを標的にします.
独自性
5-(4-メチルピペラジン-1-イル)-3-トシル-1H-インダゾールは、独特の化学反応性と生物学的活性を付与する官能基のユニークな組み合わせにより際立っています。
類似化合物との比較
Similar Compounds
5-(4-Fluorophenoxy)phenylmethylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride: Known for its IKKβ inhibitory activities.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Studied for its anti-inflammatory effects.
(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Targets the protein S100B.
Uniqueness
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H22N4O2S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2H-indazole |
InChI |
InChI=1S/C19H22N4O2S/c1-14-3-6-16(7-4-14)26(24,25)19-17-13-15(5-8-18(17)20-21-19)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
InChIキー |
DAXBNFVWZYVXTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NN2)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


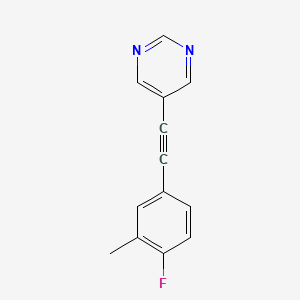
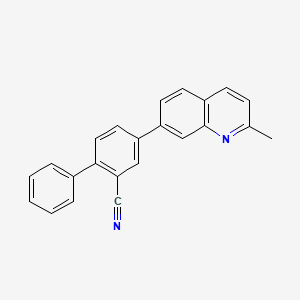
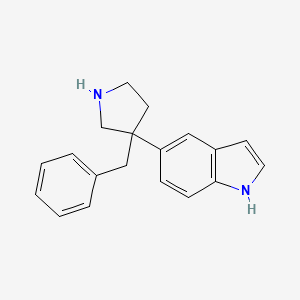
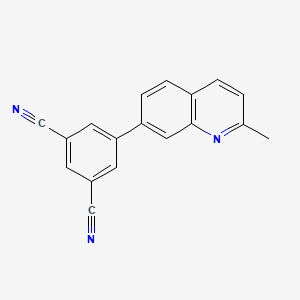

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)
